methyl 3-benzamido-4-(4-benzylpiperazin-1-yl)benzoate
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Overview
Description
methyl 3-benzamido-4-(4-benzylpiperazin-1-yl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoylamino group, a benzyl-substituted piperazine ring, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-benzamido-4-(4-benzylpiperazin-1-yl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoylamino Intermediate: The initial step involves the reaction of aniline with benzoyl chloride to form N-benzoylaniline.
Piperazine Substitution: The N-benzoylaniline is then reacted with 4-benzylpiperazine under suitable conditions to introduce the piperazine ring.
Esterification: The final step involves the esterification of the resulting compound with methyl benzoate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
methyl 3-benzamido-4-(4-benzylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoylamino and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoylamino and piperazine groups.
Reduction: Reduced forms of the benzoylamino and piperazine groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
methyl 3-benzamido-4-(4-benzylpiperazin-1-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-benzamido-4-(4-benzylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(benzoylamino)-4-(4-methyl-1-piperazinyl)benzoate: Similar structure but with a methyl group instead of a benzyl group.
Methyl 3-(benzoylamino)-4-(4-phenyl-1-piperazinyl)benzoate: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
methyl 3-benzamido-4-(4-benzylpiperazin-1-yl)benzoate is unique due to the presence of the benzyl-substituted piperazine ring, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H27N3O3 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
methyl 3-benzamido-4-(4-benzylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C26H27N3O3/c1-32-26(31)22-12-13-24(23(18-22)27-25(30)21-10-6-3-7-11-21)29-16-14-28(15-17-29)19-20-8-4-2-5-9-20/h2-13,18H,14-17,19H2,1H3,(H,27,30) |
InChI Key |
LBAFOHVLPDSNEG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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